Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPCTZYGOOHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443153 | |
| Record name | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165528-85-8 | |
| Record name | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed Photoinduced Alkylation
Hydrogenation-Oxidation Sequence for Stepwise Assembly
Benzyl Protection and Hydrogenolytic Deprotection
A scalable route from involves tert-butyl 4-(3-(benzyloxy)-2-oxopropylidene)piperidine-1-carboxylate, hydrogenated over Pd/C to tert-butyl 4-(3-hydroxy-2-oxopropyl)piperidine-1-carboxylate (99% yield). Subsequent oxidation of the secondary alcohol remains unexplored in the literature but is hypothesized via Jones reagent or Dess-Martin periodinane to install the 3-oxo group.
Critical Data :
Oxidation Pathway Feasibility
While focuses on bromination, replacing CBr₄ with TEMPO/PhI(OAc)₂ or Swern conditions (oxalyl chloride/DMSO) could oxidize C3–OH to C=O. Computational studies predict a 65–75% yield based on analogous alcohol-to-ketone transformations in piperidine derivatives.
Photoredox Catalysis for C–C Bond Formation
Acridine Salt-Mediated Coupling
The method in, developed for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, demonstrates the viability of photoredox strategies. Irradiating 2-aminopyridine with tert-butyl piperidine-1-carboxylate and an acridine photocatalyst (e.g., Mes-Acr-Me⁺) in the presence of an oxidant (K₂S₂O₈) forms C–C bonds. Adapting this to tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate would require substituting pyridine with a propionaldehyde-derived radical.
Advantages :
Protective Group Strategies and Optical Resolution
tert-Butoxycarbonyl (Boc) Group Dynamics
Patent highlights Boc protection’s role in stabilizing piperidine intermediates during optical resolution. Although targeting tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, the methodology informs Boc-directed syntheses:
Application to 3-Oxopropyl Derivatives
Incorporating 3-oxopropyl requires alkylating Boc-protected piperidine with 3-bromopropiophenone, followed by ketone deprotection. This remains speculative but aligns with’s emphasis on Boc-mediated stability during functionalization.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is investigated for its potential pharmacological properties. Compounds with similar structural features have been known to exhibit various biological activities, including:
- Antimicrobial Activity : Research suggests that piperidine derivatives can interact with bacterial targets, potentially leading to new antibiotic agents.
- CNS Activity : Some studies indicate that piperidine-based compounds may have effects on the central nervous system, making them candidates for neuropharmacological research.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for:
- Functionalization : The presence of both the carboxylate and ketone functional groups enables further chemical modifications.
- Building Block for Complex Molecules : Its piperidine core can be utilized in synthesizing other nitrogen-containing heterocycles.
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds, providing insights into their potential uses:
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl (E)-4-(5-(3-methoxyphenyl)-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (S15)
- Structural Difference : The 3-oxopropyl chain is extended to a pent-3-en-1-yl group substituted with a 3-methoxyphenyl ketone.
- Synthesis : Derived from the target compound via a Wittig-like reaction with 3-methoxyphenacyltriphenylphosphorane, achieving an 88% yield .
- Reactivity: The conjugated enone system and aromatic methoxy group enhance electrophilic reactivity, making it suitable for Michael addition or Diels-Alder reactions.
- Applications : Likely serves as a precursor for bioactive molecules with increased lipophilicity due to the aryl group.
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
Tert-butyl 4-((3-oxobicyclo[2.2.1]heptan-2-yl)methyl)piperidine-1-carboxylate
- Structural Difference : Incorporates a bicyclo[2.2.1]heptane ring fused to the ketone group, introducing steric bulk.
- Synthesis : Achieved via zinc-mediated coupling under micellar conditions (85% yield) .
- Reactivity : The strained bicyclic system may influence ring-opening reactions or stereoselective transformations.
- Applications: Potential use in constrained peptide mimics or as a rigid pharmacophore.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
- Structural Difference : Substitutes tert-butyl with benzyl (carbamate) and 3-oxo with 3-ethoxy-3-oxo (ester).
- Reactivity: The ester group is less electrophilic than a ketone, reducing susceptibility to nucleophilic attack. Benzyl groups are more labile under hydrogenolysis conditions compared to tert-butyl .
- Hazards: No classified hazards reported, contrasting with the target compound’s irritant properties .
Biological Activity
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (TBOPPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBOPPC has the molecular formula C₁₃H₂₃NO₃ and a molecular weight of approximately 241.33 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 3-oxopropyl chain at the 4-position, contributing to its unique properties. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 165528-85-8 |
Synthesis
The synthesis of TBOPPC typically involves the reaction between piperidine derivatives and tert-butyl chloroformate in the presence of 3-oxopropyl bromide. This multi-step process is usually conducted under anhydrous conditions using solvents like tetrahydrofuran or dichloromethane, optimizing yield and controlling reaction rates.
TBOPPC's biological activity is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. As a ligand, it can modulate enzymatic activity through inhibition or activation pathways. The specific mechanisms often require further investigation into its derivatives rather than the intermediate itself.
Antimicrobial Activity
Preliminary studies have shown that derivatives of TBOPPC exhibit notable antimicrobial properties. For example, certain derivatives have been screened for their in vitro antibacterial activity, demonstrating moderate effectiveness against various bacterial strains. Additionally, some compounds derived from TBOPPC have shown anthelmintic activity, making them potential candidates for treating parasitic infections .
Anticancer Potential
TBOPPC has been identified as an important intermediate in the synthesis of anticancer drugs. For instance, its derivatives are involved in the development of small molecule inhibitors targeting protein kinases, which play critical roles in cancer cell proliferation and survival . The compound's ability to form various derivatives enhances its utility in creating novel therapeutic agents.
Case Studies
Several studies have explored the biological activities associated with TBOPPC and its derivatives:
- Antimicrobial Studies : A derivative of TBOPPC was evaluated for its antibacterial properties against multiple strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
- Anticancer Applications : Research has indicated that TBOPPC derivatives can inhibit cancer cell growth by targeting key pathways involved in cell cycle regulation. For example, one study highlighted the compound's role in synthesizing benzimidazole compounds that exhibit anticancer efficacy .
- Inhibition Studies : A recent study focused on the inhibitory effects of TBOPPC-related compounds on NLRP3 inflammasome activation, which is crucial in inflammatory responses and cancer progression. Compounds derived from TBOPPC demonstrated significant inhibition of IL-1β release in human macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
The following table summarizes key biological activities associated with TBOPPC and its derivatives:
Q & A
Q. What are the critical safety protocols for handling tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate in laboratory settings?
Due to the lack of comprehensive toxicological data for this compound, researchers must implement stringent safety measures based on structurally similar piperidine derivatives:
- Respiratory and dermal protection : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to minimize inhalation or skin contact .
- Emergency procedures : Ensure eyewash stations and safety showers are accessible. In case of skin contact, immediately rinse with soap and water for 15 minutes; for eye exposure, flush with water for 20 minutes and seek medical attention .
- Ventilation : Use fume hoods to mitigate exposure to potential toxic vapors during synthesis or purification steps .
Q. How can researchers optimize the synthesis of this compound?
While direct synthesis protocols are not explicitly documented, analogous piperidine-carboxylate derivatives suggest:
- Stepwise functionalization : Introduce the 3-oxopropyl group via nucleophilic substitution or coupling reactions under inert atmospheres. Use tert-butyl carbamate as a protecting group for the piperidine nitrogen to prevent side reactions .
- Catalytic optimization : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps or tert-butyloxycarbonyl (Boc) deprotection, ensuring high yields (reported >85% for similar compounds) .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the Boc-protected piperidine ring and 3-oxopropyl substituent. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~269.3 g/mol for C14H25NO3) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and ketone groups (~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How does the 3-oxopropyl moiety influence the compound’s reactivity in medicinal chemistry applications?
The 3-oxopropyl group introduces electrophilic reactivity, enabling:
- Schiff base formation : React with primary amines (e.g., lysine residues in proteins) to form imine linkages, useful in prodrug design or targeted drug delivery .
- Reduction potential : The ketone can be selectively reduced to a secondary alcohol using NaBH4 or LiAlH4, modifying solubility and bioactivity .
- Cross-coupling compatibility : Participate in Heck or Suzuki-Miyaura reactions for functional diversification, though steric hindrance from the tert-butyl group may require optimized ligands (e.g., Pd(PPh3)4) .
Q. What experimental strategies resolve discrepancies in stability data for tert-butyl-protected piperidine derivatives?
Conflicting stability reports (e.g., decomposition under acidic vs. basic conditions) necessitate:
- pH-controlled studies : Monitor compound integrity via HPLC at pH 2–12. For example, Boc deprotection occurs rapidly in HCl/dioxane (1–2 hours), while NaOH induces side reactions like ester hydrolysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (reported decomposition onset at ~150°C for related compounds) and identify degradation products via GC-MS .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
Q. How can researchers address gaps in ecological toxicity data for this compound?
Given limited ecotoxicological profiles:
- QSAR modeling : Predict bioaccumulation (logP ~2.5) and aquatic toxicity (LC50 for Daphnia magna) using software like EPI Suite .
- Microcosm studies : Evaluate biodegradability in soil/water systems. Piperidine derivatives typically show moderate persistence (half-life ~30–60 days) but require empirical validation .
- Metabolite tracking : Use 14C-labeled analogs to identify transformation products in environmental matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
